Cas no 924894-97-3 (2-arachidonoyl Glycerol-d8)

2-Arachidonoyl Glycerol-d8 (2-AG-d8) is a deuterium-labeled analog of the endogenous endocannabinoid 2-arachidonoyl glycerol (2-AG). The incorporation of eight deuterium atoms enhances its stability, making it an ideal internal standard for quantitative mass spectrometry analysis in endocannabinoid research. This isotopically labeled compound exhibits minimal interference with natural metabolic pathways while providing high analytical precision due to its near-identical physicochemical properties to unlabeled 2-AG. Its primary applications include pharmacokinetic studies, metabolic profiling, and receptor binding assays, where accurate quantification is critical. The use of 2-AG-d8 ensures reliable data normalization, reducing variability in complex biological matrices.
2-arachidonoyl Glycerol-d8 structure
2-arachidonoyl Glycerol-d8 structure
Product Name:2-arachidonoyl Glycerol-d8
CAS No:924894-97-3
MF:C23H38O4
MW:378.545427799225
CID:1976040
PubChem ID:5282280
Update Time:2025-06-13

2-arachidonoyl Glycerol-d8 Chemical and Physical Properties

Names and Identifiers

    • 2-Arachidonoyl Glycerol-d8
    • 2-AG-D8
    • 5Z,8Z,11Z,14Z-EICOSATETRAENOIC-5,6,8,9,11,12,14,15-D8 ACID, 2-GLYCERYL ESTER
    • NOLADIN-D8
    • RCRCTBLIHCHWDZ-FBFLGLDDSA-N
    • 2-Hydroxy-1-(hydroxymethyl)ethyl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate-5,6,8,9,11,12,14,15-d8
    • NCGC00161389-01
    • HY-W011051
    • IDI1_033883
    • MAG(0:0/20:4n6)
    • (5Z,8Z,11Z,14Z)-2-hydroxy-1-(hydroxymethyl)ethyl ester 5,8,11,14-Eicosatetraenoate
    • MFCD01862600
    • HMS3649C03
    • 2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-glycerol
    • 5,8,11,14-Eicosatetraenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester, (all-Z)-
    • DTXSID001017454
    • 2-Arachidonoyl Glycerol
    • BRD-K71198913-001-02-3
    • 2-Arachidonyl glycerol
    • HMS3402G15
    • BML3-F09
    • 2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycerol
    • 1,3-Dihydroxy-2-propanyl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate
    • (all-Z)-5,8,11,14-Eicosatetraenoic Acid 2-Hydroxy-1-(hydroxymethyl)ethyl Ester
    • MG(20:4)
    • NCGC00161389-02
    • 2-Oarachidonoyl Glycerol
    • 2-Arachidonoyl-glycerol
    • 5,8,11,14-Eicosatetraenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester, (5Z,8Z,11Z,14Z)-
    • 2-Monoarachidonoylglycerol
    • MG(0:0/20:4n6)
    • 2-arachidonoylglycerol
    • MG(0:0/20:4w6)
    • CS-W011767
    • 5Z,8Z,11Z,14Z-eicosatetraenoic acid, 2-glyceryl ester
    • 924894-97-3
    • glyceryl 2-arachidonate
    • HMS1989G15
    • (all-Z)-2-hydroxy-1-(hydroxymethyl)ethyl ester 5,8,11,14-Eicosatetraenoic acid
    • (all-Z)-2-hydroxy-1-(hydroxymethyl)ethyl ester 5,8,11,14-Eicosatetraenoate
    • SCHEMBL136277
    • 2-Arachidonoyl-sn-glycerol
    • NCGC00161389-04
    • MAG(0:0/20:4w6)
    • 2-Ara-Gl
    • 2-arachidonoylglycerol (2-AG)
    • BSPBio_001413
    • FA028
    • PDSP2_000790
    • DTXCID30890234
    • 2-AG
    • 53847-30-6
    • GTPL729
    • 2-Monoarachidonoylglycerolbeta-monoacylglycerol
    • HMS1791G15
    • HMS1361G15
    • 5Z,8Z,11Z,14Z-eicosatetraenoicacid,2-glycerol-1,1,2,3,3-d5ester
    • BDBM26144
    • SR-01000946555
    • 2-arachidonoylglycero
    • [2-hydroxy-1-(hydroxymethyl)ethyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
    • (5Z,8Z,11Z,14Z)-Eicosatetraenoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester
    • F85611
    • AKOS024456515
    • CHEBI:52392
    • 2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-rac-glycerol
    • L000057
    • (5Z,8Z,11Z,14Z)-2-hydroxy-1-(hydroxymethyl)ethyl ester 5,8,11,14-Eicosatetraenoic acid
    • Q209320
    • 2-Arachidonyl glycerol, ~10 mg/mL, >=98% (HPLC)
    • 8D239QDW64
    • CHEMBL122972
    • SR-01000946555-1
    • W-204228
    • 2-Arachidonyl-glycerol
    • MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0)
    • 1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
    • PDSP1_000803
    • 2-Arachidonylglycerol
    • NCGC00161389-03
    • LMGL01010023
    • UNII-8D239QDW64
    • 2-arachidonoyl Glycerol-d8
    • Inchi: 1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-
    • InChI Key: RCRCTBLIHCHWDZ-DOFZRALJSA-N
    • SMILES: O(C(=O)CCC/C(/[H])=C(/[H])\C/C(/[H])=C(/[H])\C/C(/[H])=C(/[H])\C/C(/[H])=C(/[H])\CCCCC)C(CO)CO

Computed Properties

  • Exact Mass: 378.27700969g/mol
  • Monoisotopic Mass: 378.27700969g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 18
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 66.8Ų

2-arachidonoyl Glycerol-d8 Pricemore >>

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Additional information on 2-arachidonoyl Glycerol-d8

Comprehensive Overview of 2-Arachidonoyl Glycerol-d8 (CAS No. 924894-97-3): Applications and Research Insights

2-Arachidonoyl Glycerol-d8 (CAS No. 924894-97-3) is a deuterated analog of the endogenous cannabinoid ligand 2-AG (2-arachidonoylglycerol), widely utilized in metabolic studies, lipidomics, and endocannabinoid system research. This stable isotope-labeled compound is particularly valuable for quantitative mass spectrometry due to its ability to serve as an internal standard, minimizing analytical variability. The "-d8" notation indicates the incorporation of eight deuterium atoms, enhancing its utility in tracer studies and drug discovery.

Recent interest in 2-Arachidonoyl Glycerol-d8 has surged alongside advancements in cannabinoid therapeutics and neurological research. Scientists frequently search for "endocannabinoid biomarkers" or "how to measure 2-AG levels," reflecting its role in conditions like chronic pain, inflammation, and neurodegenerative diseases. The compound’s stability under LC-MS/MS conditions makes it indispensable for validating bioanalytical methods in preclinical studies.

From a structural perspective, 2-Arachidonoyl Glycerol-d8 retains the glycerol backbone esterified with arachidonic acid, mirroring native 2-AG but with enhanced isotopic purity (>98%). This feature addresses common challenges in lipid quantification, such as matrix effects and ion suppression. Researchers also leverage it to explore "endocannabinoid tone modulation"—a trending topic in personalized medicine.

In drug development, 2-Arachidonoyl Glycerol-d8 aids in pharmacokinetic studies of CB1/CB2 receptor modulators. Its application extends to investigating "entourage effects"—a hotly debated concept where minor cannabinoids enhance therapeutic outcomes. Laboratories prioritize this compound for its compliance with FDA/EMA guidelines on isotope-labeled standards.

Beyond pharmaceuticals, 2-Arachidonoyl Glycerol-d8 supports nutritional science research, particularly in studying omega-6 fatty acid metabolism. Searches like "arachidonic acid derivatives in health" highlight its relevance to dietary interventions. The compound’s inertness ensures safety in in vitro assays, aligning with GLP standards.

Future directions include its potential in single-cell lipidomics and multi-omics integration, addressing queries such as "how endocannabinoids affect cellular signaling." As the demand for high-purity reference materials grows, CAS No. 924894-97-3 remains a cornerstone in translational research.

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